molecular formula C9H11IN2O B243974 N-(5-iodopyridin-2-yl)butanamide

N-(5-iodopyridin-2-yl)butanamide

Cat. No.: B243974
M. Wt: 290.1 g/mol
InChI Key: QVIPAEKQWPYMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodopyridin-2-yl)butanamide is a pyridine derivative characterized by an iodine substituent at the 5-position of the pyridine ring and a butanamide group at the 2-position. Its molecular formula is C₉H₁₁IN₂O, with an estimated molecular weight of 290.1 g/mol (calculated based on substituent differences from structurally similar compounds) . The iodine atom introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions in biological systems.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.1 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)butanamide

InChI

InChI=1S/C9H11IN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)

InChI Key

QVIPAEKQWPYMKU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=C(C=C1)I

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-iodopyridin-2-yl)butanamide with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Findings
This compound Iodo (position 5), butanamide (position 2) ~290.1 High halogen bonding potential; moderate lipophilicity due to iodine. Potential CTPS1 inhibition (inferred from analogs) .
N-(5-acetamidopyridin-2-yl)butanamide Acetamido (position 5), butanamide (position 2) 221.25 3 H-bond donors, 3 H-bond acceptors; higher solubility than iodinated analogs. No direct therapeutic data; used as a synthetic intermediate.
N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide Fluoro (5), formyl (4), iodo (3), pivalamide (2) Not reported Electron-withdrawing groups enhance electrophilicity; bulky pivalamide reduces solubility. Studied in coordination chemistry for metal-binding applications.
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Chloropyridinyl, sulfonamido, butanamide Not reported Chlorine enhances lipophilicity; sulfonamido group improves target affinity. CTPS1 inhibitor for proliferative diseases (patented).
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide Complex stereochemistry, phenoxy, tetrahydropyrimidinyl Not reported Stereospecific binding; high molecular complexity limits bioavailability. Investigated for antiviral or anticancer activity (exact targets unspecified).

Key Comparative Insights:

Substituent Effects on Reactivity and Binding :

  • Iodine in this compound provides polarizability for halogen bonding, a feature absent in fluoro or chloro analogs .
  • Acetamido (in N-(5-acetamidopyridin-2-yl)butanamide) increases hydrogen-bonding capacity but reduces steric hindrance compared to iodine .

Sulfonamido groups (e.g., in compounds) enhance target affinity through additional hydrogen-bonding interactions .

Stereochemical complexity in compounds underscores the importance of structural precision in drug design, though simpler analogs like this compound may offer synthetic accessibility .

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